1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the pyridinyl group: This step may involve the use of a pyridine derivative and a coupling reagent to attach the pyridinyl group to the quinoline core.
Methylation and oxidation: The final steps may include methylation of the nitrogen atom and oxidation of the pyridinyl group to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Uniqueness
1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
62615-16-1 |
---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-methyl-3-(1-oxidopyridin-1-ium-2-yl)-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C15H14N2O2/c1-16-10-12(14-8-4-5-9-17(14)19)15(18)11-6-2-3-7-13(11)16/h2-9,12H,10H2,1H3 |
InChI Key |
GXMBYAQXVVMOOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=O)C2=CC=CC=C21)C3=CC=CC=[N+]3[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.